4-Cyclopentyl-2-methylcyclohexyl acetate
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Overview
Description
4-Cyclopentyl-2-methylcyclohexyl acetate is a chemical compound with the molecular formula C14H24O2. It is an ester derived from the reaction between acetic acid and 4-cyclopentyl-2-methylcyclohexanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-2-methylcyclohexyl acetate typically involves the esterification of 4-cyclopentyl-2-methylcyclohexanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentyl-2-methylcyclohexyl acetate undergoes various chemical reactions, including:
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used in transesterification reactions.
Major Products Formed
Hydrolysis: 4-Cyclopentyl-2-methylcyclohexanol and acetic acid.
Reduction: 4-Cyclopentyl-2-methylcyclohexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
4-Cyclopentyl-2-methylcyclohexyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopentyl-2-methylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may exert biological effects. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl acetate: Similar in structure but lacks the methyl group on the cyclohexane ring.
2-Methylcyclohexyl acetate: Similar in structure but lacks the cyclopentyl group.
Cyclohexyl acetate: Similar in structure but lacks both the cyclopentyl and methyl groups.
Uniqueness
4-Cyclopentyl-2-methylcyclohexyl acetate is unique due to the presence of both the cyclopentyl and methyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
93805-76-6 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
(4-cyclopentyl-2-methylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-10-9-13(12-5-3-4-6-12)7-8-14(10)16-11(2)15/h10,12-14H,3-9H2,1-2H3 |
InChI Key |
BGTRRNMHLKTFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1OC(=O)C)C2CCCC2 |
Origin of Product |
United States |
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